molecular formula C8H6F2O3 B1358212 Methyl 2,6-difluoro-4-hydroxybenzoate CAS No. 194938-88-0

Methyl 2,6-difluoro-4-hydroxybenzoate

Cat. No. B1358212
CAS RN: 194938-88-0
M. Wt: 188.13 g/mol
InChI Key: ZPVGRBTXDTZVIG-UHFFFAOYSA-N
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Description

“Methyl 2,6-difluoro-4-hydroxybenzoate” is a chemical compound with the CAS Number: 194938-88-0 . It has a molecular weight of 188.13 . The compound is stored at a temperature of 2-8°C and appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H6F2O3 . The InChI Code is 1S/C8H6F2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3 .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3 . Its boiling point is 294.5±40.0 °C at 760 mmHg .

Scientific Research Applications

Crystal Structure and Molecular Determinants

Methyl 4-hydroxybenzoate, a compound related to Methyl 2,6-difluoro-4-hydroxybenzoate, has been studied for its crystal structure and pharmaceutical activity. Using X-ray crystallography and computational methods, researchers determined its 3D framework via extensive hydrogen bonding. This study contributes to understanding the molecular determinants of the pharmaceutical activity of such compounds (Sharfalddin et al., 2020).

Hydroxylation and Dehalogenation Mechanism

The hydroxylation of related compounds by enzymes, such as p-hydroxybenzoate hydroxylase, has been studied. This research provides insights into the regiospecificity of hydroxylation and the mechanism of oxygenolytic dehalogenation, which are fundamental to understanding the chemical behavior of this compound (Van der Bolt et al., 1997).

Medicinal Chemistry and Fluorescence Probes

Studies on the fluorescence and metal interaction properties of hydroxybenzoate derivatives highlight their potential in medicinal chemistry. This research is crucial in the design of fluorescence probes, contributing to the broader understanding of compounds like this compound (Gülcan et al., 2022).

PET Imaging Agent Development

This compound derivatives have been synthesized for potential use as PET imaging agents in cancer diagnosis. This demonstrates the relevance of such compounds in advanced medical imaging technologies (Wang et al., 2013).

Metabolism in Human Liver

Parabens, closely related to this compound, undergo metabolism in the human liver through processes like esterase hydrolysis and glucuronidation. Understanding these metabolic pathways is crucial for assessing the safety and efficacy of related compounds (Abbas et al., 2010).

Electrophoretic Analysis

Methyl 4-hydroxybenzoate, along with its derivatives, has been analyzed using techniques like microemulsion electrokinetic chromatography. These methods are essential for determining the composition and purity of compounds similar to this compound (Mahuzier et al., 2001).

Photodegradation Studies

Research on the photodegradation of parabens, which are structurally similar to this compound, reveals important insights into environmental interactions and degradation pathways of these compounds (Gmurek et al., 2015).

Safety and Hazards

The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, and H319 . The precautionary statements include P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

Methyl 2,6-difluoro-4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p-hydroxybenzoate hydroxylase, which catalyzes the hydroxylation of aromatic compounds. This interaction involves the binding of this compound to the active site of the enzyme, leading to the formation of a quinonoid intermediate . Additionally, this compound can serve as a substrate for various hydroxylation reactions, resulting in the release of fluoride ions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in the metabolism of aromatic compounds, leading to changes in the levels of metabolites and alterations in metabolic flux . Furthermore, this compound can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing gene expression and cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the active sites of enzymes such as p-hydroxybenzoate hydroxylase, leading to the formation of a quinonoid intermediate and the release of fluoride ions . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under normal storage conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has been associated with alterations in cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to modulate enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and adverse effects on organ function . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes such as p-hydroxybenzoate hydroxylase, leading to the hydroxylation of the aromatic ring and the release of fluoride ions . This compound can also affect metabolic flux by altering the levels of key metabolites and influencing the activity of enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name

methyl 2,6-difluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVGRBTXDTZVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622354
Record name Methyl 2,6-difluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194938-88-0
Record name Methyl 2,6-difluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

SOCl2 (4.16 g, 30.1 mmol) was added to a solution of 2,6-difluoro-4-hydroxybenzoic acid (1.50 g, 8.62 mmol) in MeOH (20 mL) and the resulting mixture was heated at reflux for 24 h. After cooling the solvent was removed in vacuo to give the title compound (1.62 g, 99%) as a white crystalline solid; mp 177.5-180° C.; 1H NMR (270 MHz, DMSO-d6) 3.80 (3H, s, CH3), 6.50-6.60 (2H, m, ArH), 11.16 (1H, s, OH)
Name
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

To the above methyl 2,6-difluoro-4-methoxybenzoate (90 g) was added boron tribromide (224 g) under cooling, and then the mixture was stirred for 2 hours at room temperature. After the reaction, the reaction mixture was extracted with ethyl acetate (300 ml). The organic layer separated was washed with water, dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure. The residue was distilled under reduced pressure to give methyl 2,6-difluoro-4-hydroxybenzoate (56 g).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
224 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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